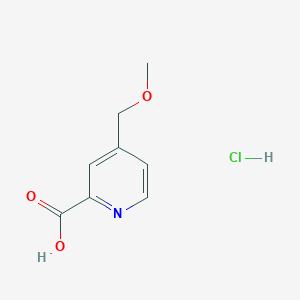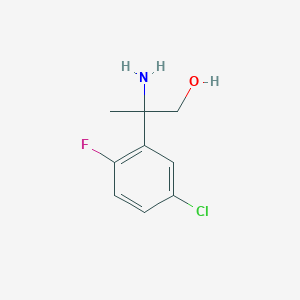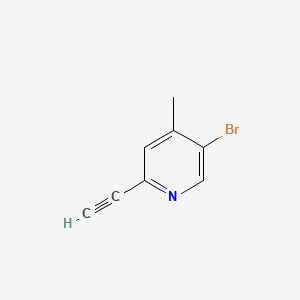
1-Ethyl-1h-1,2,4-triazole-5-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1h-1,2,4-triazole-5-thiol is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their versatile chemical properties and potential biological activities. This compound, in particular, has a sulfur atom attached to the triazole ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-1h-1,2,4-triazole-5-thiol can be synthesized through various methods. One common approach involves the reaction of ethyl hydrazine with carbon disulfide, followed by cyclization with hydrazine hydrate. The reaction conditions typically involve heating the mixture under reflux .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-1h-1,2,4-triazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents and alkylating agents are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
1-Ethyl-1h-1,2,4-triazole-5-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its antimicrobial properties.
Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly for its anticancer and antifungal activities.
Industry: It is used in the development of new materials, including polymers and luminescent materials.
Mécanisme D'action
The mechanism of action of 1-Ethyl-1h-1,2,4-triazole-5-thiol involves its interaction with various molecular targets. The sulfur atom can form strong bonds with metal ions, making it an effective ligand. The triazole ring can interact with biological macromolecules, inhibiting enzyme activity and disrupting cellular processes. These interactions are crucial for its biological activities, including antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triazole-3-thiol: Similar structure but without the ethyl group.
1-Phenyl-1H-tetrazole-5-thiol: Contains a phenyl group instead of an ethyl group.
3-Methyl-1H-1,2,4-triazole: Contains a methyl group instead of an ethyl group.
Uniqueness: 1-Ethyl-1h-1,2,4-triazole-5-thiol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and increasing its bioavailability .
Propriétés
Formule moléculaire |
C4H7N3S |
|---|---|
Poids moléculaire |
129.19 g/mol |
Nom IUPAC |
2-ethyl-1H-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C4H7N3S/c1-2-7-4(8)5-3-6-7/h3H,2H2,1H3,(H,5,6,8) |
Clé InChI |
JBPZMNRRSYWGRG-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=S)N=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


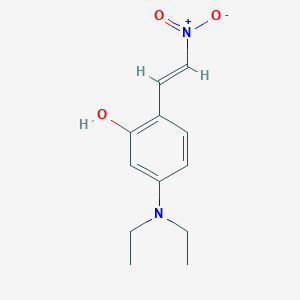

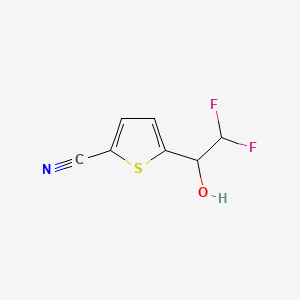
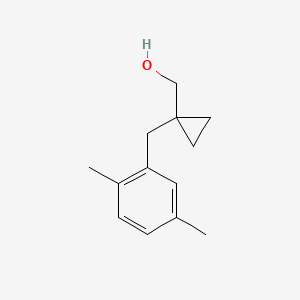

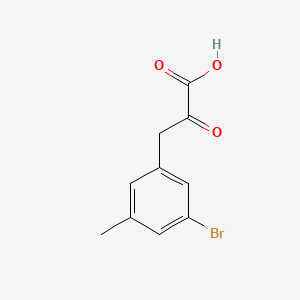
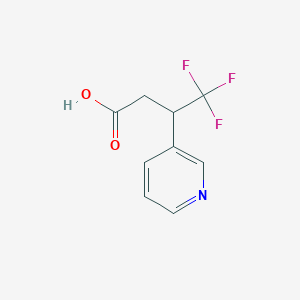
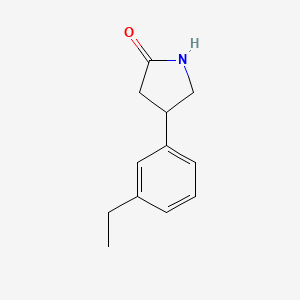

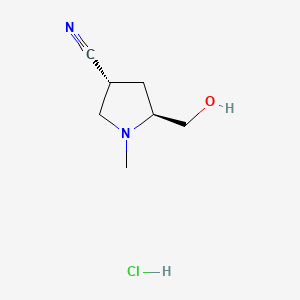
![1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600969.png)
